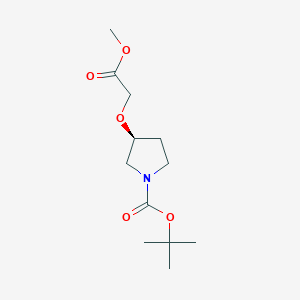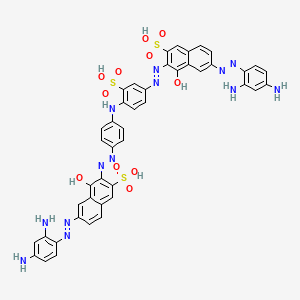
6-((2,4-Diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[2-[4-[[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy- is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries due to its ability to impart vivid colors to materials.
Métodos De Preparación
The synthesis of 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[2-[4-[[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy- involves multiple steps, primarily focusing on diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-diaminophenyl, followed by coupling with naphthalenesulfonic acid derivatives under controlled pH and temperature conditions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions typically involve agents like sodium dithionite, resulting in the cleavage of azo bonds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under acidic or basic conditions.
Common reagents used in these reactions include sodium nitrite for diazotization, and coupling agents like phenols or amines. Major products formed from these reactions include various azo derivatives and reduced amines.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[2-[4-[[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in textile and paper industries for dyeing fabrics and papers.
Mecanismo De Acción
The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property allows it to interact with various molecular targets, including proteins and nucleic acids. The pathways involved often include electron transfer processes and hydrogen bonding interactions.
Comparación Con Compuestos Similares
Compared to other azo dyes, 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[2-[4-[[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy- stands out due to its complex structure and multiple functional groups. Similar compounds include:
- 2-Naphthalenesulfonic acid, 6-amino-5-((2-hydroxy-4-nitrophenyl)azo)
- 2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-(4-sulfophenyl)diazenyl]
These compounds share similar azo structures but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
76186-07-7 |
|---|---|
Fórmula molecular |
C44H35N13O11S3 |
Peso molecular |
1018.0 g/mol |
Nombre IUPAC |
6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-2-sulfoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C44H35N13O11S3/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68) |
Clave InChI |
SNOKTOUJNTYKIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)O)S(=O)(=O)O)N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


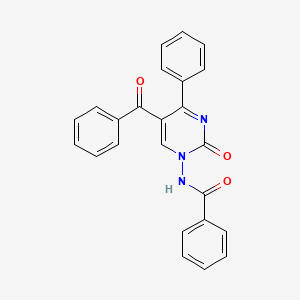
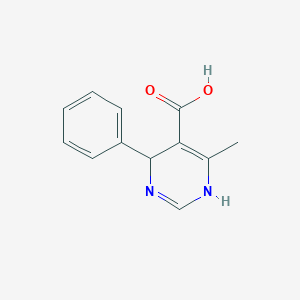
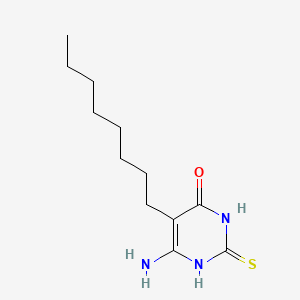

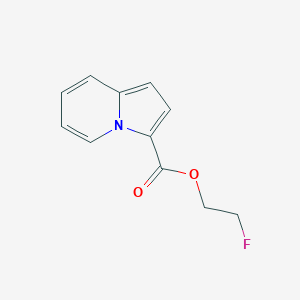
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)

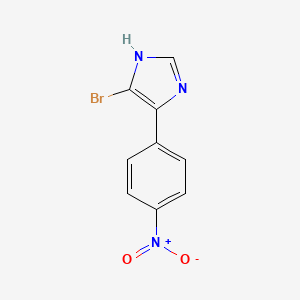
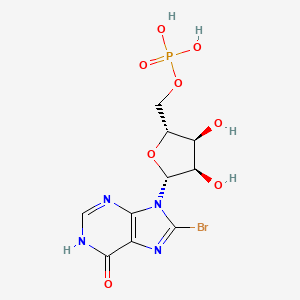
![2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12927725.png)



